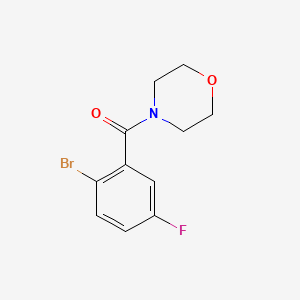

(2-Bromo-5-fluorophenyl)(morpholino)methanone

Description

(2-Bromo-5-fluorophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H11BrFNO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a morpholino group attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYUNBOMJFGUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640918 | |

| Record name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-11-0 | |

| Record name | (2-Bromo-5-fluorophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview from Patent CN112110824A (2020)

- Step 1: Acetylation of 4-fluoroaniline with an acylating agent (e.g., acetic anhydride) in a solvent (toluene) to form 4-fluoroacetanilide.

- Step 2: Nitration of 4-fluoroacetanilide with concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide.

- Step 3: Bromination of 2-nitro-4-fluoroacetanilide under acidic conditions with sodium nitrite and a brominating agent to produce 2-bromo-5-fluoronitrobenzene.

- Step 4: Reduction of 2-bromo-5-fluoronitrobenzene with a reducing agent in a solvent to obtain 2-bromo-5-fluoroaniline.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-fluoroaniline + acetic anhydride, toluene, 10-25 °C | 97.2 | High yield acetylation |

| 2 | 4-fluoroacetanilide + H2SO4 + fuming HNO3, 0-10 °C | 91.2 | Controlled nitration |

| 3 | 2-nitro-4-fluoroacetanilide + NaNO2 + brominating agent, acid | Not specified | Bromination step |

| 4 | 2-bromo-5-fluoronitrobenzene + reducing agent, solvent | Not specified | Reduction to aniline |

This route emphasizes protection of the amino group during nitration and bromination to avoid side reactions, followed by reduction to the amine.

Method Overview from Patent CN102875389A (2012)

- Hydrogenation of 2-bromo-5-fluoronitrobenzene in methanol using W-4 type Raney nickel catalyst under hydrogen pressure (0.8–1.2 MPa) at 40–50 °C.

- Use of bromine inhibitors such as morpholine to prevent debromination.

- Post-reaction filtration and removal of methanol under reduced pressure.

- Washing organic phase with water, crystallization at 0–10 °C to isolate 2-bromo-5-fluoroaniline.

| Parameter | Range/Value |

|---|---|

| Catalyst | W-4 Raney nickel (0.02–0.5 eq) |

| Bromine inhibitor | Morpholine (0.01–0.2 eq) |

| Solvent | Methanol (5–30 eq by weight) |

| Temperature | 40–50 °C |

| Hydrogen pressure | 0.8–1.2 MPa |

| Washing solvent | Normal hexane |

| Crystallization temp. | 0–10 °C |

This method provides a direct reduction of the nitro precursor to the desired amine under mild conditions with good control over debromination.

Preparation of this compound

After obtaining 2-bromo-5-fluoroaniline, the preparation of this compound involves acylation with an appropriate morpholino-containing acyl chloride or anhydride.

Typical Acylation Procedure

- Reagents: 2-bromo-5-fluoroaniline and morpholinoacetyl chloride or morpholinoformyl chloride.

- Conditions: Reaction in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control the reaction rate.

- Base: Use of a base such as triethylamine or pyridine to scavenge HCl formed during acylation.

- Workup: Quenching with water, extraction, drying over anhydrous magnesium sulfate, and purification by column chromatography.

The reaction mechanism involves nucleophilic attack by the aniline nitrogen on the carbonyl carbon of the acyl chloride, forming the amide bond.

Alternative Synthetic Approaches and Considerations

- Direct coupling: Using carbodiimide coupling agents (e.g., EDCI, DCC) to couple 2-bromo-5-fluoroaniline with morpholinoacetic acid under mild conditions.

- Use of protected morpholine derivatives: To improve selectivity and yield.

- Solvent choice: Polar aprotic solvents such as DMF or DCM are preferred for acylation steps.

- Temperature control: Essential to minimize side reactions such as over-acylation or hydrolysis.

Summary Table of Preparation Steps

| Step | Compound/Intermediate | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 4-Fluoroaniline → 4-fluoroacetanilide | Acetic anhydride, toluene, 10-25 °C | 97.2% yield |

| 2 | 4-fluoroacetanilide → 2-nitro-4-fluoroacetanilide | H2SO4 + fuming HNO3, 0-10 °C | 91.2% yield |

| 3 | 2-nitro-4-fluoroacetanilide → 2-bromo-5-fluoronitrobenzene | NaNO2 + brominating agent, acidic conditions | Not specified |

| 4 | 2-bromo-5-fluoronitrobenzene → 2-bromo-5-fluoroaniline | Raney Ni, H2, methanol, 40-50 °C, 0.8-1.2 MPa H2 | High purity, controlled debromination |

| 5 | 2-bromo-5-fluoroaniline → this compound | Morpholinoacyl chloride, base, DCM, 0–5 °C | Purified by chromatography |

Research Findings and Notes

- The protection of the amino group during nitration and bromination prevents undesired side reactions and improves yields.

- Use of bromine inhibitors such as morpholine during hydrogenation prevents debromination, preserving the bromine substituent.

- Hydrogenation with Raney nickel is a preferred method for reducing nitro groups to amines in halogenated aromatic compounds.

- Careful temperature and stoichiometric control during acylation ensures high purity of the final amide product.

- The choice of solvent and base significantly influences reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (2-Bromo-5-fluorophenyl)(morpholino)methanone exhibits promising anticancer properties. Its derivatives are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in nucleophilic addition and substitution reactions, facilitating the formation of various derivatives that can be tailored for specific applications.

Synthesis of Pharmaceuticals

This compound is utilized as a building block in the synthesis of pharmaceuticals, particularly in the development of analgesics and antidepressants. Its structural features enable the introduction of functional groups that are critical for the desired pharmacological activity .

Research Applications

Biological Studies

Due to its unique chemical structure, this compound is a subject of interest in biological studies aimed at understanding its interaction with biological targets. Research has focused on elucidating its mechanism of action at the molecular level, which may provide insights into its therapeutic potential .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

- (2-Bromo-5-chlorophenyl)(morpholino)methanone

- (2-Bromo-5-methylphenyl)(morpholino)methanone

- (2-Bromo-5-trifluoromethylphenyl)(morpholino)methanone

Uniqueness

(2-Bromo-5-fluorophenyl)(morpholino)methanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholino group also imparts specific properties, such as increased solubility and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

(2-Bromo-5-fluorophenyl)(morpholino)methanone, with the chemical formula CHBrFNO, is an organic compound notable for its unique structural features, including a bromine atom and a fluorine atom attached to a phenyl ring, along with a morpholino group. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antitumor Activity

Research indicates that this compound exhibits substantial antitumor activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells, where it acts as a potent antagonist of androgen receptors, leading to decreased cell viability and induced apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and affinity for biological targets, particularly proteins involved in cancer progression.

- Signal Pathway Modulation : It has been observed to modulate key signaling pathways associated with cell growth and survival, such as the JAK/STAT pathway, which is crucial in many cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact the biological efficacy of this compound. The following table summarizes some related compounds and their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| (2-Bromo-5-iodophenyl)(morpholino)methanone | CHBrINO | Contains iodine instead of fluorine, altering reactivity. |

| (2-Bromophenyl)(morpholino)methanone | CHBrNO | Lacks fluorine atom, simpler reactivity profile. |

| (4-Fluorophenyl)(morpholino)methanone | CHFNO | Does not contain bromine, differing significantly in properties. |

These variations highlight how halogenation can influence the biological activity and therapeutic potential of similar compounds.

In Vitro Studies

- Prostate Cancer Models : In studies involving human prostate cancer cell lines, this compound demonstrated IC values in the low micromolar range, indicating potent inhibitory effects on cell growth .

- Antiviral Activity : Preliminary investigations also suggest potential antiviral properties against specific viral infections, although further studies are required to establish these effects conclusively .

Clinical Implications

The compound's dual-action mechanism—targeting both tumor growth and potentially viral replication—positions it as a candidate for further development in therapeutic applications. Its ability to interact selectively with biomolecular targets makes it an attractive subject for drug development initiatives.

Q & A

Q. What are the standard synthetic routes for (2-Bromo-5-fluorophenyl)(morpholino)methanone?

Methodological Answer: The synthesis typically involves a two-step protocol:

Acylation of Morpholine : React 2-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by treatment with morpholine in anhydrous dichloromethane (DCM) at 0–5°C to form the morpholino amide intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization (70–85%) requires strict control of stoichiometry (1:1.2 molar ratio of acid chloride to morpholine) and exclusion of moisture .

Q. How to characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in CDCl₃. Key signals include:

- ¹H: δ 7.65 (d, J = 8.5 Hz, 1H, aromatic), δ 3.70–3.40 (m, 8H, morpholine).

- ¹³C: δ 170.2 (C=O), 115.8 (C-Br), 112.3 (C-F).

- X-ray Crystallography : Use SHELXL for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve ambiguities in halogen positioning via Fourier difference maps .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Ethanol/water (4:1 v/v) is preferred due to moderate solubility at elevated temperatures (60–70°C) and high purity recovery (>98%). For polymorph screening, test toluene/diethyl ether (slow evaporation) or acetonitrile (cooling from 50°C to 4°C) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Scenario : Discrepancies in carbonyl (C=O) stretching frequencies (IR: 1680 cm⁻¹ vs. DFT-predicted 1705 cm⁻¹).

- Resolution :

Q. What strategies optimize this compound’s activity as a metabotropic glutamate receptor (mGluR) modulator?

Methodological Answer:

- Structural Modifications :

- In Silico Screening : Perform molecular docking (AutoDock Vina) using the mGluR5 crystal structure (PDB: 6N51) to prioritize analogs with ΔG < −9.0 kcal/mol .

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- Experimental Setup :

- Prepare simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).

- Incubate the compound (1 mg/mL) at 37°C with agitation (100 rpm).

- Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 0, 2, 6, 12, and 24 hours.

- Key Metrics : Half-life (t₁/₂) > 8 hours in SIF indicates suitability for oral delivery .

Q. What in vivo models are appropriate for studying this compound’s neuropharmacological effects?

Methodological Answer:

- Zebrafish : Microinject 5–10 ng of the compound into embryos (6–24 hpf) to assess blood-brain barrier penetration and neurodevelopmental toxicity.

- Rodents : Administer intraperitoneally (10 mg/kg) in a Parkinson’s disease model (MPTP-induced). Measure dopamine levels (HPLC-ECD) and motor coordination (rotarod test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.